molecular formula C73H147N3O36 B7908964 m-PEG36-azide

m-PEG36-azide

Cat. No.: B7908964
M. Wt: 1642.9 g/mol
InChI Key: KNQIUZXKKMWVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG36-azide: is a polyethylene glycol-based compound that contains an azide group. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group in this compound allows it to participate in click chemistry reactions, making it a versatile reagent in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG36-azide typically involves the modification of polyethylene glycol (PEG) with an azide group. One common method is the reaction of PEG with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-PEG36-azide undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of m-PEG36-azide primarily involves its participation in click chemistry reactions. The azide group in this compound reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for the synthesis of complex molecules and bioconjugates .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H147N3O36/c1-77-4-5-79-8-9-81-12-13-83-16-17-85-20-21-87-24-25-89-28-29-91-32-33-93-36-37-95-40-41-97-44-45-99-48-49-101-52-53-103-56-57-105-60-61-107-64-65-109-68-69-111-72-73-112-71-70-110-67-66-108-63-62-106-59-58-104-55-54-102-51-50-100-47-46-98-43-42-96-39-38-94-35-34-92-31-30-90-27-26-88-23-22-86-19-18-84-15-14-82-11-10-80-7-6-78-3-2-75-76-74/h2-73H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQIUZXKKMWVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H147N3O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1642.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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